N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine
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Overview
Description
N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is a chemical compound with the molecular formula C6H16N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of three methyl groups attached to the propane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine can be synthesized through several methods. One common approach involves the reaction of 2-amino-2-methylpropane-1-ol with dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. The compound can also act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons .
Comparison with Similar Compounds
Similar Compounds
N1,N2-Dimesitylethane-1,2-diamine: This compound has a similar structure but with mesityl groups instead of methyl groups.
N,N’-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine: Another similar compound with trimethylphenyl groups.
Uniqueness
N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is unique due to its specific arrangement of methyl groups and amine functionalities, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies .
Properties
IUPAC Name |
2-N,2-N,2-trimethylpropane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(2,5-7)8(3)4/h5,7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZCRWFNSBIBEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429356 |
Source
|
Record name | N~2~,N~2~,2-Trimethylpropane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76936-44-2 |
Source
|
Record name | N~2~,N~2~,2-Trimethylpropane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-amino-2-methylpropan-2-yl)dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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